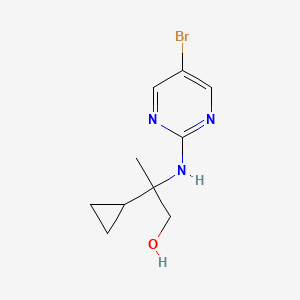
n-(4-(Cyclopentylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(Cyclopentylthio)phenyl)acetamide: is an organic compound with the molecular formula C13H17NOS It is a derivative of acetamide, where the phenyl group is substituted with a cyclopentylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)acetamide typically involves the reaction of 4-(cyclopentylthio)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-(Cyclopentylthio)aniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: n-(4-(Cyclopentylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
n-(4-(Cyclopentylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The cyclopentylthio group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Used as an analgesic and antipyretic.
n-(4-Methoxyphenyl)acetamide: Used in the synthesis of various pharmaceuticals.
n-(4-Chlorophenyl)acetamide: Used as an intermediate in organic synthesis.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)acetamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H17NOS |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
N-(4-cyclopentylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H17NOS/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) |
Clave InChI |
ZJLFQLVCRQZICS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)



![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)







